Monobromine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

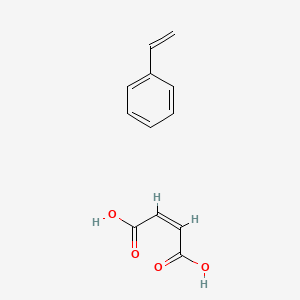

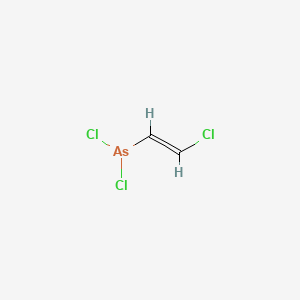

Iodine Monobromide is formed when iodine and bromine are combined in a chemical reaction . A simple and efficient method for regioselective synthesis of 3-arylquinolines is described from α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% iodine monobromide as a catalyst in acetonitrile solvent at 80 °C .Molecular Structure Analysis

The molecular formula of Iodine Monobromide is IBr . The iodine monobromide molecule, IBr, has a bond length of 249 pm . It can form CT adducts with Lewis donors .Chemical Reactions Analysis

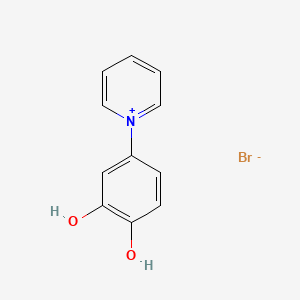

Iodine Monobromide is used in some types of iodometry and serves as a source of I+ . It can form CT adducts with Lewis donors . It is also involved in the reaction thermochemistry data .Physical And Chemical Properties Analysis

Iodine Monobromide is a dark red solid that melts near room temperature . It has a molar mass of 206.904 g/mol . The chemical structure of Iodine Monobromide is also available as a 2d Mol file .Applications De Recherche Scientifique

Atmospheric and Oceanic Research : Krüger and Quack (2012) investigated the interactions between the ocean surface and atmosphere in the tropical West Pacific, focusing on short-lived bromine compounds like monobromine. Their research aimed to understand this compound's relevance for the stratosphere, integrating chemical and biological analyses in both ocean and atmosphere (Krüger & Quack, 2012).

Chemical Reaction Kinetics : Lei, Mariñas, and Minear (2004) examined the kinetics of bromamine decomposition, including monobromamine, in aqueous solutions. Their study provided insights into the catalysis and reaction mechanisms involving monobromamine, which are fundamental for understanding various chemical processes (Lei, Mariñas, & Minear, 2004).

Polymer Modification : Hirvonen and Tenhu (2015) explored the modification of a monomer used in polymer synthesis, where monobromination played a key role. They demonstrated how bromine substitution can alter the properties of polymers, highlighting this compound's utility in materials science (Hirvonen & Tenhu, 2015).

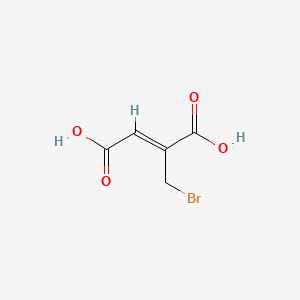

Organic Synthesis : Moghaddam and Zargarani (2009) utilized this compound in the selective and efficient bromination of aromatic amines and phenols, showcasing its application in organic chemistry for producing brominated compounds (Moghaddam & Zargarani, 2009).

Atmospheric Chemistry : Rozanov et al. (2011) focused on retrieving vertical distributions of bromine monoxide from atmospheric observations. Their research contributes to the understanding of atmospheric processes and the role of bromine compounds like this compound in the Earth's atmosphere (Rozanov et al., 2011).

Green Chemistry : Khan, Ali, Goswami, and Choudhury (2006) developed a method for the α-monobromination of organic compounds using a less hazardous reagent than molecular bromine. This approach, involving this compound, highlights advancements in environmentally friendly chemical processes (Khan, Ali, Goswami, & Choudhury, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

bromine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBOTKDWSSQWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10097-32-2 |

Source

|

| Record name | Bromine atom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine, atomic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,2-dihydroxy-2-methylheptan-4-one](/img/structure/B1232151.png)